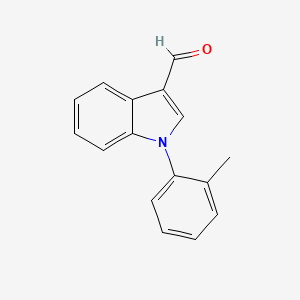

1-(2-Methylphenyl)indole-3-carboxaldehyde

Description

Properties

IUPAC Name |

1-(2-methylphenyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-6-2-4-8-15(12)17-10-13(11-18)14-7-3-5-9-16(14)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWKUCWQWZMXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR and 13C NMR spectrum of 1-(2-Methylphenyl)indole-3-carboxaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-(2-Methylphenyl)indole-3-carboxaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone of molecular design. Their rich biological activity and unique electronic properties make them a frequent target of synthesis and investigation. Among these, 1-(2-Methylphenyl)indole-3-carboxaldehyde is a compound of interest, serving as a versatile intermediate for more complex molecular architectures. The unambiguous confirmation of its chemical structure is paramount, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-Methylphenyl)indole-3-carboxaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into experimental choices and data interpretation. By grounding our analysis in authoritative principles and validated protocols, this guide serves as a self-validating system for the structural elucidation of this important molecule.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure and IUPAC numbering for 1-(2-Methylphenyl)indole-3-carboxaldehyde are presented below. This convention will be used throughout the guide.

Caption: IUPAC numbering of 1-(2-Methylphenyl)indole-3-carboxaldehyde.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols represent a standardized approach for acquiring high-resolution spectra for compounds of this class.

Protocol 1: NMR Sample Preparation

The causality behind this protocol is to create a dilute, homogeneous solution of the analyte, free from particulate matter, to ensure optimal magnetic field homogeneity (shimming) and spectral resolution.

-

Sample Weighing: Accurately weigh 5-10 mg of 1-(2-Methylphenyl)indole-3-carboxaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is often a first choice due to its good solubilizing power and relatively simple solvent signal. For compounds with potential for hydrogen bonding or lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can influence the chemical shifts, particularly for protons near polar groups.[1][2]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Gently vortex or sonicate the mixture to ensure complete dissolution. A clear, homogenous solution is critical.

-

Filtration: To eliminate paramagnetic impurities and suspended particles that degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube.[1]

-

Referencing: The residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm) is typically used as a secondary reference. For utmost accuracy, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as δ 0.00 ppm.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and are designed to provide a balance between sensitivity and resolution for routine structural confirmation.

Caption: Standard workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides a wealth of information based on four key features: the number of signals (chemically non-equivalent protons), their chemical shift (δ), the integration (relative number of protons), and the signal's multiplicity or splitting pattern (neighboring protons).[4]

Predicted ¹H NMR Resonances

Aldehyde Proton (H at CHO):

-

Expected Shift (δ): ~9.9 - 10.1 ppm.

-

Rationale: This proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This deshielding effect, combined with the anisotropy of the C=O bond, shifts the signal significantly downfield into a characteristic region for aldehydes.[5]

-

Multiplicity: Singlet (s). There are no adjacent protons within three bonds to cause splitting.

Indole Ring Protons:

-

H2: ~8.3 - 8.5 ppm (s). This proton is adjacent to the electronegative nitrogen atom and is also influenced by the electron-withdrawing aldehyde group at C3, resulting in a downfield shift. It appears as a singlet as it has no vicinal proton neighbors. Data for the parent indole-3-carboxaldehyde shows this proton around 8.27-8.45 ppm.[6]

-

H4: ~8.1 - 8.3 ppm (d). This proton experiences a strong deshielding effect from the C3-aldehyde group due to spatial proximity (peri-effect). It will be coupled to H5, appearing as a doublet.

-

H7: ~7.5 - 7.7 ppm (d). This proton is adjacent to the fused benzene ring and will be coupled to H6, resulting in a doublet.

-

H5 & H6: ~7.2 - 7.4 ppm (m). These two protons are in the middle of the benzene portion of the indole ring. They will couple with each other and their respective neighbors (H4 and H7), likely resulting in complex overlapping multiplets that resemble triplets or doublet of doublets.[6]

2-Methylphenyl Group Protons:

-

Aromatic Protons (H3', H4', H5', H6'): ~7.2 - 7.5 ppm (m). These four protons will reside in the complex aromatic region, likely overlapping with signals from H5 and H6 of the indole core. The ortho-methyl group breaks the symmetry of the phenyl ring, making all four protons chemically distinct. Their exact shifts and splitting patterns will depend on their coupling with each other, resulting in a complex multiplet.

-

Methyl Protons (-CH₃): ~2.1 - 2.3 ppm (s). Protons of a methyl group attached to an aromatic ring typically appear in this upfield region. The signal will be a sharp singlet, integrating to three protons.

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (aldehyde) | 9.9 - 10.1 | Singlet (s) | 1H |

| H2 | 8.3 - 8.5 | Singlet (s) | 1H |

| H4 | 8.1 - 8.3 | Doublet (d) | 1H |

| H7 | 7.5 - 7.7 | Doublet (d) | 1H |

| H5, H6, H3'-H6' | 7.2 - 7.5 | Multiplet (m) | 6H |

| CH₃ (on phenyl) | 2.1 - 2.3 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, hybridization, and substitution.

Predicted ¹³C NMR Resonances

Carbonyl Carbon:

-

CHO: ~185 ppm. The carbon of an aldehyde group is characteristically found in the far downfield region of the spectrum, often between 180-200 ppm. Data for indole-3-carboxaldehyde confirms this, with values around 184.9-185.4 ppm.[6][7]

Indole Ring Carbons:

-

C2: ~138 ppm. This carbon is adjacent to the nitrogen and part of a double bond, placing it downfield.

-

C7a & C3a (Bridgehead): ~137 ppm and ~128 ppm. These are quaternary carbons involved in the ring fusion. C7a, being closer to the nitrogen of the pyrrole ring, is typically found slightly more downfield.

-

C4, C5, C6, C7: ~112 - 125 ppm. These carbons of the benzene ring portion resonate in the typical aromatic region. Their precise shifts are influenced by the overall electron distribution of the indole system. For the parent indole-3-carboxaldehyde, these signals appear between 112 and 124 ppm.[6][7]

-

C3: ~118 ppm. This carbon is shielded relative to other sp² carbons due to its position in the electron-rich pyrrole ring, but is attached to the electron-withdrawing aldehyde group.

2-Methylphenyl Group Carbons:

-

C1' (ipso-C attached to N1): ~136 ppm. This is a quaternary carbon whose shift is influenced by its attachment to the nitrogen.

-

C2' (ipso-C attached to CH₃): ~135 ppm. This quaternary carbon's shift is influenced by the attached methyl group.

-

C3', C4', C5', C6': ~126 - 131 ppm. These four sp² carbons will appear in the aromatic region, with distinct signals due to the lack of symmetry.

-

CH₃: ~17 - 20 ppm. The carbon of a methyl group attached to an aromatic ring is found in the far upfield (aliphatic) region of the spectrum.

Summary of Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| CHO | ~185 |

| C2 | ~138 |

| C7a | ~137 |

| C1' | ~136 |

| C2' | ~135 |

| C3'-C6' | 126 - 131 |

| C3a | ~128 |

| C4, C5, C6, C7 | 112 - 125 |

| C3 | ~118 |

| CH₃ | 17 - 20 |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural fingerprint for 1-(2-Methylphenyl)indole-3-carboxaldehyde. The characteristic downfield signals of the aldehyde proton (~10.0 ppm) and carbon (~185 ppm) are cornerstone identifiers. The distinct patterns of the indole and methylphenyl protons in the aromatic region, coupled with the upfield singlet of the methyl group, complete the proton spectral profile. Similarly, the ¹³C spectrum maps the entire carbon framework, from the aliphatic methyl carbon to the downfield carbonyl. This guide illustrates that a systematic approach, combining predictive knowledge of chemical shifts with rigorous experimental protocol, empowers researchers to confidently verify molecular structures, a critical step in any chemical research and development pipeline.

References

- BenchChem. (2025).

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available from: [Link]

-

Biological Magnetic Resonance Bank (BMRB). Entry bmse000645: Indole-3-carboxaldehyde. Available from: [Link]

-

PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256. National Center for Biotechnology Information. Available from: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available from: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. Available from: [Link]

-

Gobetto, R., et al. (2005). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. CrystEngComm, 7, 293-300. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. azooptics.com [azooptics.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. acdlabs.com [acdlabs.com]

- 6. orgsyn.org [orgsyn.org]

- 7. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

The Multifaceted Biological Activities of N-Aryl Indole-3-Carboxaldehydes: A Technical Guide for Drug Discovery

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Among its myriad derivatives, N-aryl indole-3-carboxaldehydes have emerged as a particularly versatile class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug development. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

The Synthetic Landscape: Crafting the N-Aryl Indole-3-Carboxaldehyde Scaffold

The strategic introduction of an aryl group at the N1-position of the indole-3-carboxaldehyde core is a key determinant of its biological activity. Various synthetic methodologies have been developed to achieve this N-arylation, each with its own advantages in terms of yield, substrate scope, and reaction conditions.

A prevalent and efficient method involves the copper-catalyzed Ullmann condensation.[4] This reaction typically employs a copper(I) salt, such as cuprous iodide (CuI), in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) to facilitate the coupling of an indole-3-carboxaldehyde with an aryl halide.[5] The choice of solvent, base, and reaction temperature is critical for optimizing the yield and purity of the desired N-arylated product.

Another approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has proven effective for the N-arylation of indoles. This method offers a broad substrate scope and functional group tolerance.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aryl halide is activated with electron-withdrawing groups.[4] Base-promoted reactions in polar aprotic solvents like dimethyl sulfoxide (DMSO) can drive the N-arylation of indole-3-carboxaldehyde.[4]

The selection of a specific synthetic route is often guided by the desired substitution pattern on the N-aryl ring, as this significantly influences the resulting biological properties.

Experimental Protocol: Copper-Catalyzed N-Arylation of Indole-3-Carboxaldehyde

This protocol outlines a general procedure for the synthesis of N-aryl indole-3-carboxaldehydes via a copper-catalyzed reaction.

Materials:

-

Indole-3-carboxaldehyde

-

Aryl halide (e.g., aryl iodide, aryl bromide)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add indole-3-carboxaldehyde (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), and the base (2.0 eq).

-

Add the anhydrous solvent (DMF or DMSO) to the flask.

-

Add DMEDA (0.2 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC).

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl indole-3-carboxaldehyde.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities: From Anticancer to Immunomodulation

N-aryl indole-3-carboxaldehydes and their derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-aryl indole-3-carboxaldehydes. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and leukemia.[5] The mechanism of their anticancer action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

For instance, certain N-aryl indole-3-carboxaldehyde derivatives have been shown to act as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for cell division. Others have been found to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.

Antimicrobial and Antifungal Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. N-aryl indole-3-carboxaldehydes have been investigated for their activity against a range of pathogenic bacteria and fungi.[2] Their mode of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[6][7] For example, some derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[7] The lipophilicity and electronic properties of the N-aryl substituent play a crucial role in determining the antimicrobial potency and spectrum.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. N-aryl indole-3-carboxaldehydes have been evaluated for their antioxidant properties.[8][9] The indole nucleus itself possesses antioxidant capabilities, and the introduction of specific aryl groups can enhance this activity. These compounds can act as free radical scavengers and may also modulate the activity of antioxidant enzymes.

Immunomodulatory Effects

A fascinating aspect of indole-3-carboxaldehyde and its derivatives is their role as immunomodulators. Indole-3-carboxaldehyde, a metabolite of L-tryptophan produced by gut microbiota, is an agonist of the aryl hydrocarbon receptor (AhR).[6][10] The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.

Activation of AhR in intestinal immune cells by indole-3-carboxaldehyde stimulates the production of interleukin-22 (IL-22), a cytokine that enhances the barrier function of the intestinal epithelium and provides protection against pathogenic bacteria.[6][10] This highlights the potential of N-aryl indole-3-carboxaldehydes to be developed as therapeutic agents for inflammatory bowel disease and other conditions characterized by a compromised gut barrier.

Mechanism of Action: A Deeper Dive into Molecular Interactions

The diverse biological activities of N-aryl indole-3-carboxaldehydes stem from their ability to interact with various molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

Aryl Hydrocarbon Receptor (AhR) Agonism

The interaction with the AhR is a key mechanism underlying the immunomodulatory effects of indole-3-carboxaldehyde and its derivatives.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon entering the cell, the N-aryl indole-3-carboxaldehyde binds to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event triggers a conformational change, leading to the dissociation of the chaperones and the translocation of the ligand-AhR complex into the nucleus. In the nucleus, it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Enzyme Inhibition

Many N-aryl indole-3-carboxaldehyde derivatives exert their biological effects by inhibiting specific enzymes. For example, thiosemicarbazone derivatives of indole-3-carboxaldehyde have shown potent antimycobacterial and anticancer activities.[11] These compounds can chelate metal ions that are essential for the catalytic activity of certain enzymes.

Furthermore, some indole-3-carboxaldehyde oxime derivatives have been identified as potent inhibitors of the urease enzyme, which is a key virulence factor for Helicobacter pylori, the bacterium responsible for peptic ulcers.[12]

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Systematic modifications of the N-aryl indole-3-carboxaldehyde scaffold have provided valuable insights into the structure-activity relationships (SAR).

-

N-Aryl Substituent: The nature and position of substituents on the N-aryl ring significantly impact biological activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer and antimicrobial activities. Conversely, electron-donating groups may improve antioxidant properties. The steric bulk of the substituent can also influence binding to the target protein.

-

Indole Ring Substitution: Modifications at other positions of the indole ring, such as the C5 or C6 positions, can also modulate activity. Halogenation at these positions has been shown to enhance the biological effects of some derivatives.

-

Aldehyde Group Modification: The aldehyde group at the C3 position is a key functional handle for further chemical modifications. Condensation reactions with various amines, hydrazines, and other nucleophiles can lead to a diverse library of derivatives with altered biological profiles. For example, the formation of Schiff bases or hydrazones can significantly impact the antimicrobial and anticancer properties of the parent molecule.

The following table summarizes the general trends observed in SAR studies of N-aryl indole-3-carboxaldehydes:

| Modification Site | Substituent Type | General Effect on Biological Activity |

| N-Aryl Ring | Electron-withdrawing (e.g., -Cl, -NO₂) | Increased anticancer and antimicrobial activity |

| Electron-donating (e.g., -OCH₃, -CH₃) | Increased antioxidant activity | |

| Steric Bulk | Can influence target binding and selectivity | |

| Indole Ring (C5/C6) | Halogenation (e.g., -Br, -Cl) | Enhanced biological activity |

| C3-Aldehyde | Conversion to Schiff Base/Hydrazone | Altered and often enhanced antimicrobial/anticancer activity |

Future Perspectives and Conclusion

N-aryl indole-3-carboxaldehydes represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research. Future efforts should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for different biological activities.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

-

Drug Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds.

References

- Shaik F. Basha, Yeruva Pavankumar Reddy, Poorna Chandrasekhar Settipalli, Tangella Nagendra Prasad, Vadiga Shanthi Kumar, Gajula Mahaboob Basha, Varimadugu Aruna, Naveen Mulakayala and Shaik Anwar. (2023). An Efficient Multi-Functionalized Synthesis of N-Arylated Indole-3- Substituted-2-Benzimidazoles as Anticancer Agents. Letters in Organic Chemistry, 20(8), 701-710.

- Nagaraja Naik, H. V. Kumar, and N. Roopashree. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Aashna Perwin & Nasreen Mazumdar. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymer Research, 31(5).

-

Michaela Horňáčková, et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3344. Available at: [Link]

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). Current Organic Chemistry, 29.

- Nagaraja Naik, et al. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate.

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Available at: [Link]

- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). Bentham Science.

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. Available at: [Link]

-

INDOLE-3-ALDEHYDE. (1959). Organic Syntheses, 39, 30. Available at: [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

-

Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (2021). PubMed. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Available at: [Link]

-

Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. (n.d.). UniPG. Available at: [Link]

-

Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. (2022). Frontiers in Microbiology, 13. Available at: [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (2021). Semantic Scholar. Available at: [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (n.d.). RSC Publishing. Available at: [Link]

-

Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. (2024). PubMed. Available at: [Link]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024). International Journal of Pharmaceutical Sciences and Research, 15(10). Available at: [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). Molecules, 27(11), 3538. Available at: [Link]

-

indole-3-carboxaldehyde, 487-89-8. (n.d.). The Good Scents Company. Available at: [Link]

-

Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. (2016). Molecules, 21(7), 911. Available at: [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2025). MDPI. Available at: [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Molecules, 26(21), 6650. Available at: [Link]

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society, 17, 2397-2421. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. toku-e.com [toku-e.com]

- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde, a valuable intermediate in medicinal chemistry and materials science. The protocol is centered around the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich heteroaromatic compounds. This guide is structured to provide not only a step-by-step procedure but also a deep understanding of the underlying chemical principles, ensuring both successful execution and the ability to adapt the methodology to other N-substituted indoles.

Introduction: The Significance of Indole-3-Carboxaldehydes and the Vilsmeier-Haack Reaction

Indole-3-carboxaldehyde and its derivatives are pivotal structural motifs found in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Their utility stems from the reactivity of the aldehyde functional group, which serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.[2][3] The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the introduction of a formyl group (-CHO) onto the indole nucleus, typically at the electron-rich C3 position.[1][4][5] This reaction is prized for its operational simplicity, high yields, and broad substrate scope.[1]

The reaction involves the use of a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][6][7] This electrophilic species then attacks the indole ring, leading to the formation of an iminium intermediate that, upon aqueous work-up, hydrolyzes to the desired aldehyde.[1][8]

The Vilsmeier-Haack Reaction Mechanism

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Vilsmeier-Haack formylation of an N-substituted indole proceeds through two primary stages:

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][9]

Caption: Formation of the Vilsmeier Reagent.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich C3 position of the 1-(2-Methylphenyl)indole attacks the electrophilic Vilsmeier reagent. This is followed by the elimination of a chloride ion and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the final product, 1-(2-Methylphenyl)indole-3-carboxaldehyde.[8][10]

Caption: Formylation of 1-(2-Methylphenyl)indole.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-(2-Methylphenyl)indole | C₁₅H₁₃N | 207.27 | 54933-28-9 | Starting material. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, reaction solvent. |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Freshly distilled recommended. |

| Crushed Ice | H₂O | 18.02 | 7732-18-5 | For quenching the reaction. |

| Saturated Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 497-19-8 | For neutralization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent (in situ)

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.[6]

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. The solution will typically become a pale yellow or pinkish color.[11]

Step 2: Formylation Reaction

-

In a separate flask, dissolve 1-(2-Methylphenyl)indole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 1-(2-Methylphenyl)indole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours.[1][12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[1]

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline (pH 8-9).[1][12] This step is exothermic and should be performed with caution. The product will often precipitate as a solid.

-

If a solid precipitates, collect it by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.[1]

-

If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude 1-(2-Methylphenyl)indole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction work-up involving the addition of the reaction mixture to ice and subsequent neutralization is exothermic. Perform these steps slowly and with adequate cooling.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete formation of Vilsmeier reagent. | Ensure anhydrous conditions and dropwise addition of POCl₃ at low temperature. |

| Incomplete reaction. | Increase reaction time or temperature, monitor by TLC. | |

| Decomposition of product during work-up. | Perform work-up at low temperature and neutralize carefully. | |

| Formation of side products | Reaction temperature too high. | Maintain the recommended reaction temperature. |

| Presence of moisture. | Use anhydrous solvents and reagents. | |

| Difficulty in product isolation | Product is soluble in the aqueous layer. | Perform extraction with a suitable organic solvent. |

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde.

References

-

PrepChem.com. Synthesis of Vilsmeier's reagent. Available from: [Link]

-

Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

YouTube. Vilsmeier–Haack reaction of indole. Available from: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

-

Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Available from: [Link]

- Google Patents. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Available from: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Synlett. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- Google Patents. RU2760000C1 - Method for producing indole-3-carbinol.

-

RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

-

The Journal of Organic Chemistry. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Available from: [Link]

-

RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Available from: [Link]

-

Organic Syntheses. indole-3-aldehyde. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indol-3-carboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Protocol for the N-arylation of Indole-3-carboxaldehyde with 2-Bromotoluene

Executive Summary & Strategic Rationale

This application note details the protocol for the N-arylation of indole-3-carboxaldehyde (3-formylindole) with 2-bromotoluene (o-bromotoluene). This transformation presents a "double-constraint" challenge in cross-coupling chemistry:

-

Electronic Deactivation: The C3-formyl group is strongly electron-withdrawing, increasing the acidity of the N-H bond (pKa ~12-13 vs. ~17 for indole) but significantly reducing the nucleophilicity of the nitrogen atom, hampering its attack on the metal center.

-

Steric Hindrance: The ortho-methyl group on 2-bromotoluene impedes oxidative addition and, more critically, the reductive elimination step in the catalytic cycle.

To overcome these barriers, this guide prioritizes a Palladium-catalyzed Buchwald-Hartwig approach utilizing dialkylbiaryl phosphine ligands (specifically XPhos ), which are engineered to facilitate coupling with sterically encumbered aryl halides. A secondary, cost-effective Copper-catalyzed (Ullmann-type) protocol is provided as an alternative for non-limiting scale-up.

Mechanistic Insight & Ligand Selection

The "Steric-Electronic" Mismatch

Standard protocols using triphenylphosphine (

Solution: The Dialkylbiaryl Phosphine Architecture (XPhos)

We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

-

Oxidative Addition: The electron-rich dicyclohexylphosphino group facilitates oxidative addition of the Ar-Br bond.

-

Reductive Elimination: The bulky biaryl backbone prevents the formation of inactive palladium dimers and creates a steric pocket that forces the substrate into the correct geometry for reductive elimination, even with the ortho-methyl group present.

Base Selection: Avoiding Aldehyde Side Reactions

Strong alkoxide bases (e.g.,

Method A: Palladium-Catalyzed Cross-Coupling (Gold Standard)

Recommended for: High yields, medicinal chemistry scales (mg to g), and highest reliability.

Reagents & Materials Table

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |

| Indole-3-carboxaldehyde | 1.0 | 145.16 | Nucleophile |

| 2-Bromotoluene | 1.2 | 171.04 | Electrophile (Hindered) |

| Pd₂(dba)₃ | 0.02 (2 mol%) | 915.72 | Pre-catalyst |

| XPhos | 0.08 (8 mol%) | 476.72 | Ligand |

| K₃PO₄ (anhydrous) | 2.0 | 212.27 | Base |

| Toluene (or Dioxane) | - | - | Solvent (0.2 M conc.) |

Note: Pd(OAc)₂ (4 mol%) can replace Pd₂(dba)₃ if the latter is unavailable, but the dba complex often initiates faster.

Step-by-Step Protocol

-

Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with:

-

Indole-3-carboxaldehyde (1.0 equiv)

- (2.0 equiv, finely ground)

- (2 mol%)

-

XPhos (8 mol%)

-

-

Inert Atmosphere: Cap the vessel and evacuate/backfill with Argon three times to remove

. -

Liquids Addition:

-

Add anhydrous Toluene via syringe (Concentration ~0.2 M relative to indole).

-

Add 2-Bromotoluene (1.2 equiv) via syringe.

-

-

Activation: Place the vessel in a pre-heated oil block/bath at 100–110 °C .

-

Monitoring: Stir vigorously. The reaction typically reaches completion in 12–18 hours . Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the indole (Rf ~0.3) and appearance of the N-aryl product (Rf ~0.6-0.7).

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with EtOAc and filter through a small pad of Celite to remove insoluble salts and Pd black.

-

Wash the filtrate with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

Method B: Copper-Catalyzed Ullmann Coupling (Alternative)

Recommended for: Large scale (multi-gram), cost-sensitive projects, or if Pd is contraindicated. Note: This method requires higher temperatures and may have slightly lower yields due to the steric hindrance of 2-bromotoluene.

Reagents & Materials Table

| Reagent | Equiv.[1][2] | Role |

| Indole-3-carboxaldehyde | 1.0 | Nucleophile |

| 2-Bromotoluene | 1.5 | Electrophile |

| CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Catalyst |

| DMEDA | 0.20 (20 mol%) | Ligand |

| K₃PO₄ | 2.5 | Base |

| DMF (or Toluene) | - | Solvent (High BP required) |

Ligand Note: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine are essential to solubilize the Cu and prevent aggregation.

Step-by-Step Protocol

-

Setup: Use a pressure tube or a screw-cap vial with a Teflon septum (to contain solvent vapor at high temp).

-

Charging: Add CuI (10 mol%), Indole-3-carboxaldehyde (1.0 equiv), and

(2.5 equiv). -

Purge: Evacuate and backfill with Argon.

-

Solvent/Reagent: Add anhydrous DMF (0.5 M conc), 2-Bromotoluene (1.5 equiv), and DMEDA (20 mol%) via syringe.

-

Crucial: The solution should turn blue/greenish upon stirring if oxygen is present, but strictly anaerobic conditions usually yield a yellowish/tan suspension.

-

-

Reaction: Heat to 120 °C for 24 hours .

-

Workup: Dilute with EtOAc/Water. Wash the organic layer extensively with water (3x) to remove DMF. Dry, concentrate, and purify.

Visualization: Experimental Workflow & Mechanism

Reaction Workflow (Method A)

Caption: Logical workflow for the Pd-catalyzed N-arylation of indole-3-carboxaldehyde.

Catalytic Cycle (Simplified Buchwald-Hartwig)

Caption: Catalytic cycle highlighting the critical steps facilitated by the XPhos ligand.

Analytical Validation

Successful synthesis must be validated against these expected parameters:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet at ~10.0 - 10.2 ppm . (Crucial check: If this is missing, the aldehyde was damaged).

-

Indole C2-H: Singlet at ~7.8 - 8.0 ppm .

-

N-Aryl Methyl: Singlet at ~2.1 - 2.3 ppm (corresponding to the ortho-methyl of the toluene ring).

-

Aromatic Region: Complex splitting pattern due to two aromatic systems.

-

-

HRMS (ESI+): Calculated for

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or | Ensure rigorous degassing. Switch to BrettPhos or tBuXPhos if XPhos fails. |

| Aldehyde Loss | Base too strong (Cannizzaro). | Switch from |

| C2-Arylation (Side Product) | Direct C-H activation. | Lower temperature to 90°C. Ensure Indole is not in large excess. |

| Pd Black Precipitation | Ligand dissociation. | Add slightly more ligand (up to 12 mol%). Ensure solvent is anhydrous. |

Safety & Hazards

-

2-Bromotoluene: Irritant, lachrymator. Handle in a fume hood.

-

Pd-catalysts: Heavy metal toxicity. Dispose of solid waste in designated heavy metal containers.

-

Toluene: Flammable, reproductive toxin. Avoid inhalation.

References

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[4] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Formation. Chemical Reviews, 108(8), 3054–3131. [Link]

Sources

Preparation of Schiff Bases from 1-(2-Methylphenyl)indole-3-carboxaldehyde

Application Note: AN-IND-042

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) derived from 1-(2-Methylphenyl)indole-3-carboxaldehyde . This specific scaffold is of high interest in medicinal chemistry due to the steric and lipophilic influence of the o-tolyl group at the N1 position, which often enhances membrane permeability and target binding affinity compared to unsubstituted indole analogs.

We present two validated methodologies:

-

Method A: Conventional Acid-Catalyzed Reflux (Robust, scalable).

-

Method B: Microwave-Assisted Synthesis (Green, rapid).

Introduction & Pharmacophore Rationale

Indole-3-carboxaldehyde derivatives are privileged structures in drug discovery.[1] The condensation of the C3-aldehyde with primary amines yields Schiff bases (

Structural Significance

-

The Indole Core: Provides

- -

The 1-(2-Methylphenyl) Substitution: Unlike simple N-H or N-Methyl indoles, the N-(2-methylphenyl) group introduces a "propeller-like" twist due to steric clash between the phenyl ring and the indole C2/C7 hydrogens. This restricted conformation can lock the molecule into a bioactive orientation, improving selectivity for hydrophobic pockets in proteins.

-

The Azomethine Linker: The

bond is biologically active, often acting as a hydrogen bond acceptor or coordinating with metal ions in metallo-enzyme active sites.

Reaction Mechanism

The formation of the Schiff base is a reversible nucleophilic addition-elimination reaction.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of an unstable carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the imine (

) bond.

Critical Control Point: As the reaction is an equilibrium, removing water (via azeotropic distillation or molecular sieves) or using excess amine drives the reaction to completion.

Mechanistic Pathway Diagram[2]

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation from indole-3-carboxaldehyde.

Experimental Protocols

Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]

-

Precursor: 1-(2-Methylphenyl)indole-3-carboxaldehyde (Synthesized via Ullmann coupling of indole-3-carboxaldehyde with 2-iodotoluene or commercially sourced).

-

Reagent: Substituted Aniline or Hydrazide (1.0 - 1.2 equivalents).

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade).

-

Catalyst: Glacial Acetic Acid (GAA).

Method A: Conventional Reflux (Standard Protocol)

Best for: Bulk synthesis (>1g) and thermally stable amines.

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-Methylphenyl)indole-3-carboxaldehyde in 20 mL of absolute ethanol .

-

Amine Addition: Add 1.0 mmol of the appropriate primary amine (e.g., 4-chloroaniline, isoniazid).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Note: The pH should be approx. 4-5. Too much acid protonates the amine, killing its nucleophilicity.

-

-

Reflux: Attach a water condenser and reflux the mixture at 78°C for 4–6 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Isolation:

-

Pour the hot reaction mixture into 100 mL of crushed ice/water .

-

Stir vigorously for 15 minutes. A colored precipitate (usually yellow/orange) will form.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, library generation, and sluggish amines.

-

Preparation: Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave process vial.

-

Solvent/Catalyst: Add a minimal amount of ethanol (2–3 mL) to create a slurry, followed by 1 drop of Glacial Acetic Acid.

-

Irradiation: Irradiate at 140–160 Watts (approx. 80–100°C) for 2–5 minutes .

-

Cycle: Use 30-second pulses to prevent solvent bumping.

-

-

Work-up: Cool the vial. If crystals form immediately, filter. If not, add 5 mL ice water to precipitate.

-

Yield Comparison: Typically yields 85–95% (vs. 65–75% for reflux).

Experimental Decision Workflow

Figure 2: Decision tree for selecting the optimal synthesis method based on amine reactivity.

Characterization & Validation Data

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl peak and the appearance of the imine bond.[2]

Expected Spectroscopic Data

| Technique | Parameter | Expected Value | Notes |

| FT-IR | C=N Stretch | 1600 – 1630 cm⁻¹ | Sharp, distinct band. |

| FT-IR | C=O Stretch | Disappears | Aldehyde peak at ~1660 cm⁻¹ should be absent. |

| ¹H NMR | Azomethine (-CH=N-) | Singlet (s, 1H). Diagnostic peak. | |

| ¹H NMR | Indole C2-H | Often shifts downfield due to conjugation. | |

| Mass Spec | Molecular Ion | [M+H]⁺ | Matches calculated molecular weight. |

Solubility Profile

-

Soluble: DMSO, DMF, Chloroform, Hot Ethanol.

-

Insoluble: Water, Hexane.

-

Note: The 2-methylphenyl group significantly reduces water solubility compared to N-H indoles.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product is not crystallizing; impurities present. | Scratch the flask walls with a glass rod; cool to -20°C; or re-dissolve in hot ethanol and add water dropwise until turbid. |

| Low Yield | Incomplete reaction (equilibrium issue). | Add molecular sieves (4Å) to the reaction to trap water; increase reflux time. |

| Hydrolysis | Schiff base reverting to aldehyde on TLC plate. | The imine is acid-sensitive. Ensure the TLC plate is neutral (add a drop of triethylamine to the mobile phase). |

| No Reaction | Amine is a salt (e.g., Hydrochloride). | You must neutralize the amine salt with Sodium Acetate or Triethylamine before adding the aldehyde. |

References

-

Microwave Assisted Synthesis of Indole Derivatives

-

Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities.

-

-

Schiff Base Biological Activity

-

General Synthesis Protocols

-

Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst.[6] (ACS Omega).

-

-

Indole Chemistry Review

- Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008) | Deepa Sinha | 331 Citations [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

Recrystallization method for high purity 1-(2-Methylphenyl)indole-3-carboxaldehyde

An Application Guide and Protocol for the Purification of 1-(2-Methylphenyl)indole-3-carboxaldehyde via Recrystallization

Introduction: The Imperative for Purity in Advanced Synthesis

1-(2-Methylphenyl)indole-3-carboxaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. As a derivative of the indole scaffold, it serves as a precursor for a variety of complex molecules, including potential kinase inhibitors and other pharmacologically active agents. The biological efficacy and the reliability of downstream synthetic steps are critically dependent on the purity of this starting material. Common synthetic routes, such as the Vilsmeier-Haack reaction, can introduce impurities including unreacted starting materials, colored byproducts, and regioisomers that can interfere with subsequent reactions and biological assays.[1][2]

This application note provides a comprehensive, field-proven protocol for the purification of 1-(2-Methylphenyl)indole-3-carboxaldehyde using the recrystallization method. We will delve into the mechanistic principles of solvent selection, provide a detailed step-by-step procedure, and outline rigorous analytical methods for purity validation, ensuring a final product that meets the stringent requirements of research and drug development professionals.

Part 1: The Principle of Recrystallization: More Than Just Precipitation

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble even at high temperatures (allowing for removal by hot filtration).

The process involves four key stages:

-

Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Filtration (Optional): If insoluble impurities or colored matter are present, a hot gravity filtration is performed. Activated carbon can be added to adsorb colored impurities before this step.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow. The slow cooling process is critical as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.

-

Isolation: The purified crystals are separated from the cold supernatant (mother liquor), which contains the dissolved impurities, by vacuum filtration.

Part 2: Experimental Protocol for High-Purity 1-(2-Methylphenyl)indole-3-carboxaldehyde

This protocol is designed to be a self-validating system, where purity is assessed both qualitatively and quantitatively before and after the procedure.

Materials and Equipment

-

Crude 1-(2-Methylphenyl)indole-3-carboxaldehyde

-

Reagent-grade ethanol (95% or absolute)

-

Deionized water

-

Activated carbon (decolorizing charcoal), if needed

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser (for heating under reflux)

-

Stemless funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Whatman filter paper

-

Drying oven or vacuum desiccator

-

Analytical equipment: TLC plates (silica gel), HPLC system, melting point apparatus.

Solvent System Selection

Based on the properties of the parent compound, indole-3-carboxaldehyde, which is soluble in polar organic solvents like methanol and ethanol[3][4][5], an ethanol-water mixture is an excellent choice. 1-(2-Methylphenyl)indole-3-carboxaldehyde is expected to be readily soluble in hot ethanol and significantly less soluble in cold aqueous ethanol. Water acts as an effective "anti-solvent."

| Solvent System | Rationale for Selection |

| Ethanol/Water | High solubility of the compound in hot ethanol. The addition of water reduces solubility upon cooling, promoting high crystal recovery. Most polar impurities remain in the aqueous-alcoholic mother liquor. |

| Isopropanol | A good alternative to ethanol with a slightly higher boiling point. Can be used if ethanol proves too effective a solvent at room temperature. |

| Acetone/Water | Another viable polar/non-polar system, but the lower boiling point of acetone (56°C) can lead to rapid evaporation during handling.[6] |

Step-by-Step Recrystallization Procedure

-

Initial Purity Assessment: Before beginning, analyze the crude material.

-

TLC Analysis: Dissolve a small sample in ethyl acetate and spot it on a silica TLC plate. Develop using a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. Visualize under UV light. Note the main spot and any impurity spots.

-

Melting Point: Determine the melting point range of the crude solid. A broad and depressed melting range is indicative of impurities.

-

HPLC Analysis: If available, obtain a quantitative chromatogram to determine the initial purity percentage.[7][8]

-

-

Dissolution:

-

Place 5.0 g of the crude 1-(2-Methylphenyl)indole-3-carboxaldehyde into a 250 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 50 mL of 95% ethanol.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (2-3 mL at a time) until the solid completely dissolves at the boiling point. The goal is to use the minimum amount of hot solvent required.

-

-

Decolorization (if necessary):

-

If the solution is highly colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount (approx. 0.1-0.2 g) of activated carbon.

-

Re-heat the solution to boiling for 5-10 minutes. The carbon will adsorb colored impurities.

-

-

Hot Gravity Filtration (if carbon was used or insoluble material is present):

-

Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization.

-

Place a piece of fluted filter paper in the warm funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, warm flask.

-

-

Crystallization:

-

Cover the flask containing the clear solution with a watch glass.

-

Turn off the heat and allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

-

-

Isolation and Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

-

Turn on the vacuum and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel.

-

Wash the crystals with two small portions (5-10 mL each) of ice-cold 50:50 ethanol/water, followed by one wash with ice-cold water to remove residual ethanol and dissolved impurities.

-

-

Drying:

-

Allow the crystals to air-dry on the filter for 10-15 minutes by pulling a vacuum.

-

Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

-

Workflow Diagram

Caption: Workflow for the recrystallization and purity validation of 1-(2-Methylphenyl)indole-3-carboxaldehyde.

Part 3: Purity Assessment and Validation

A successful recrystallization must be confirmed with analytical data. The following methods provide a robust validation of purity.

Qualitative and Physical Analysis

-

Visual Inspection: The purified product should be a uniform, crystalline solid, likely off-white to pale yellow, free of discoloration.

-

Thin-Layer Chromatography (TLC): A single spot should be observed on the TLC plate, corresponding to the main product spot from the crude analysis. The absence of impurity spots is a strong indicator of successful purification.

-

Melting Point: A sharp melting point range (typically < 2°C) that is elevated compared to the crude material indicates high purity.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of indole derivatives.[8][9] A reversed-phase HPLC method is recommended.

Illustrative HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |

| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 297 nm[10] |

| Injection Volume | 10 µL |

| Sample Prep | ~1 mg/mL in Acetonitrile or Methanol |

The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[7]

Expected Results Summary

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |

| Appearance | Tan to brownish powder, potentially non-uniform | Off-white to pale yellow crystalline solid |

| Melting Point | Broad range (e.g., 115-125°C) | Sharp range (e.g., 130-132°C) |

| TLC (7:3 Hex:EtOAc) | Major spot with 1-3 minor impurity spots | Single, well-defined spot |

| HPLC Purity | 85-95% | >99.0% |

Part 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too concentrated; cooling is too rapid. | Add a small amount of additional hot solvent to the oil to dissolve it, then allow it to cool much more slowly. If it persists, try a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; the compound is very soluble even at low temperatures. | Boil off some of the solvent to increase concentration. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Very Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are soluble in the wash solvent. | Ensure minimum solvent is used. Pre-heat the filtration apparatus thoroughly. Use ice-cold wash solvents and apply them sparingly. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |

References

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4):1565-1572. Available at: [Link]

-

Indole-3-carboxaldehyde. Solubility of Things. Available at: [Link]

-

Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]

- RU2760000C1 - Method for producing indole-3-carbinol. Google Patents.

-

Bansal, T., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(6). Available at: [Link]

-

Gong, F., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(5), 406-411. Available at: [Link]

-

1-Methyl-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12569. Available at: [Link]

-

One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. J-STAGE. Available at: [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

-

(PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]

-

1H-Indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. toku-e.com [toku-e.com]

- 5. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Experimental procedure for the synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde from 2-methylaniline

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde starting from 2-methylaniline (o-toluidine).

Based on the structural requirements of the target molecule (an indole ring substituted at the Nitrogen (N1) position with an o-tolyl group and at the C3 position with a formyl group), the most robust synthetic pathway involves a three-stage workflow:

-

Transformation of 2-methylaniline to 1-iodo-2-methylbenzene (Sandmeyer Reaction).

-

N-Arylation of Indole using the aryl iodide (Ullmann-type Coupling).

-

C3-Formylation via the Vilsmeier-Haack Reaction.[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde from 2-methylaniline requires the construction of an N-aryl bond followed by electrophilic aromatic substitution. Direct cyclization of 2-methylaniline to form the indole core (e.g., Fischer Indole Synthesis) typically yields 7-methylindole or 2-methylindole, not the N-substituted 1-(2-methylphenyl)indole. Therefore, 2-methylaniline serves as the precursor for the N-aryl substituent.

Synthetic Pathway

-

Precursor Synthesis: Conversion of 2-methylaniline to 1-iodo-2-methylbenzene via diazonium salt intermediate.

-

Core Coupling: Copper-catalyzed N-arylation of commercially available indole with 1-iodo-2-methylbenzene.

-

Functionalization: Regioselective formylation at the C3 position using Phosphorus Oxychloride (

) and Dimethylformamide (DMF).

Caption: Three-stage synthetic workflow converting 2-methylaniline to the target aldehyde.

Experimental Protocols

Stage 1: Synthesis of 1-Iodo-2-methylbenzene (Sandmeyer Reaction)

Objective: Convert the amino group of 2-methylaniline into a good leaving group (Iodide) for the subsequent coupling reaction.

Reagents:

-

2-Methylaniline (10.7 g, 100 mmol)

-

Hydrochloric acid (conc. HCl, 25 mL)

-

Sodium nitrite (

, 7.6 g, 110 mmol) -

Potassium iodide (KI, 20.0 g, 120 mmol)

-

Water (distilled)

Procedure:

-

Diazotization: In a 500 mL beaker, dissolve 2-methylaniline in a mixture of 25 mL conc. HCl and 25 mL water. Cool the solution to 0–5 °C in an ice-salt bath.

-

Add a solution of

(7.6 g in 20 mL water) dropwise, maintaining the temperature below 5 °C. Stir for 15 minutes to ensure complete formation of the diazonium salt. -

Iodination: Dissolve KI (20 g) in 30 mL water. Slowly add the cold diazonium solution to the KI solution with vigorous stirring. ( Caution: Nitrogen gas evolution will be vigorous.)

-

Allow the mixture to warm to room temperature and then heat on a water bath (60 °C) for 30 minutes to complete the decomposition.

-

Work-up: Extract the dark oil with diethyl ether (

mL). Wash the organic layer with 10% NaOH (to remove phenols), water, and 5% sodium thiosulfate (to remove free iodine). -

Dry over anhydrous

, filter, and concentrate. Purify by distillation or flash chromatography (Hexanes) to obtain a pale yellow oil.

Stage 2: Synthesis of 1-(2-Methylphenyl)indole (Ullmann Coupling)

Objective: Couple the indole nitrogen with the aryl iodide. Standard nucleophilic substitution does not work on aryl halides; a copper catalyst is required.

Reagents:

-

Indole (1.17 g, 10 mmol)

-

1-Iodo-2-methylbenzene (2.62 g, 12 mmol) (From Stage 1)

-

Copper(I) Iodide (CuI, 190 mg, 1 mmol, 10 mol%)

-

L-Proline (230 mg, 2 mmol, 20 mol%) or 1,10-Phenanthroline

-

Potassium Carbonate (

, 2.76 g, 20 mmol) -

DMSO (Dimethyl sulfoxide, 10 mL)

Procedure:

-

Setup: Flame-dry a Schlenk tube or round-bottom flask and purge with Nitrogen/Argon.

-

Add Indole, 1-Iodo-2-methylbenzene, CuI, L-Proline, and

. -

Add DMSO (degassed).

-

Reaction: Seal the vessel and heat to 110 °C for 24 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting indole spot should disappear.

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with brine, dry over

, and concentrate. -

Purification: Purify via column chromatography on silica gel (Eluent: Hexanes

5% EtOAc/Hexanes) to yield 1-(2-Methylphenyl)indole as a viscous oil or low-melting solid.

Stage 3: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group at the electron-rich C3 position of the indole ring.

Reagents:

-

1-(2-Methylphenyl)indole (1.0 g, ~4.8 mmol)

-

Phosphorus Oxychloride (

, 0.84 g, 5.5 mmol) -

N,N-Dimethylformamide (DMF, 5 mL)

-

Sodium Hydroxide (NaOH, 10% aq. solution)

Procedure:

-

Vilsmeier Reagent Preparation: In a dry flask under Nitrogen, cool DMF (5 mL) to 0 °C. Add

dropwise. Stir for 15 minutes at 0 °C until the salt precipitates or the solution becomes viscous/yellow. -